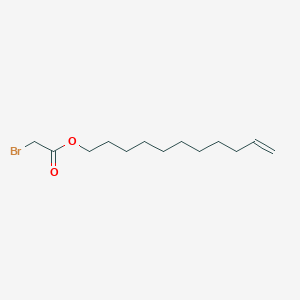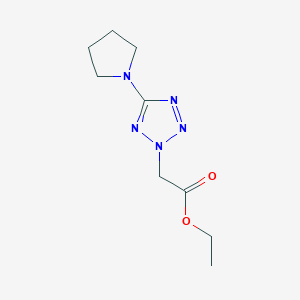
1,4-dimetil-1H-pirazol-5-carbonil cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Aplicaciones Científicas De Investigación
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: Pyrazole derivatives are explored for their potential use as agrochemicals.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been shown to impact various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,4-dimethyl-1H-pyrazole+SOCl2→1,4-dimethyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used to hydrolyze the carbonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride
- 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
Propiedades
IUPAC Name |
2,4-dimethylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-9(2)5(4)6(7)10/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXOJCVQXEPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609473 |
Source


|
| Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160886-90-8 |
Source


|
| Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)


![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)


